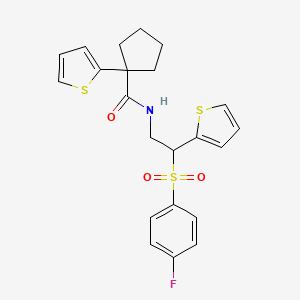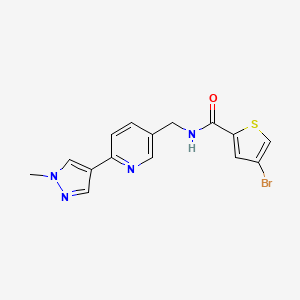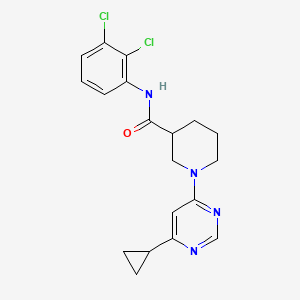
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound has shown potential in antimicrobial applications. For instance, derivatives of the chemical structure have demonstrated significant antibacterial and antifungal activities. Compounds with structural variations akin to this chemical have been synthesized and tested against organisms like S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. Some derivatives exhibited excellent activity compared to standard drugs like ampicillin (N. Patel & S. D. Patel, 2010).
Receptor Antagonist Studies
The compound and its derivatives have been actively studied as antagonists for specific receptors. Notably, certain pyrazole derivatives structurally related to this compound have been identified as potent, specific antagonists for brain cannabinoid receptors. These derivatives have been instrumental in understanding receptor binding sites and serving as pharmacological probes. The structural requirements for potent antagonistic activity against cannabinoid CB1 receptors have been outlined based on derivatives of this compound (R. Lan et al., 1999). Additionally, the molecular interaction of similar antagonists with the CB1 cannabinoid receptor has been thoroughly analyzed, contributing significantly to the development of unified pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).
Process Development for Pharmaceutical Applications
The compound's derivatives have been part of process development for pharmaceutical applications. For instance, a potent calcitonin gene-related peptide (CGRP) receptor antagonist structurally related to this compound has been synthesized, demonstrating a convergent, stereoselective, and economical process applicable on a multikilogram scale (Reginald O. Cann et al., 2012).
Inhibition of Viral Enzymes
Derivatives of this compound have been explored as inhibitors of viral enzymes. For example, the piperidine-4-yl-aminopyrimidine class, including derivatives of this chemical structure, has been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, displaying potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Guozhi Tang et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O/c20-14-4-1-5-15(18(14)21)24-19(26)13-3-2-8-25(10-13)17-9-16(12-6-7-12)22-11-23-17/h1,4-5,9,11-13H,2-3,6-8,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJQFWLGLHMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)
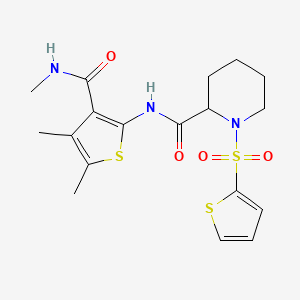
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
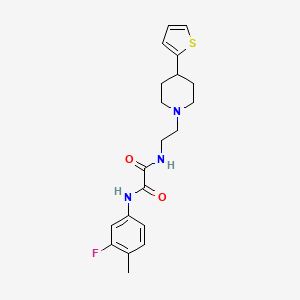
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
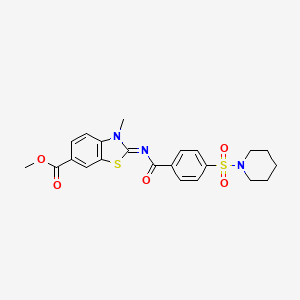
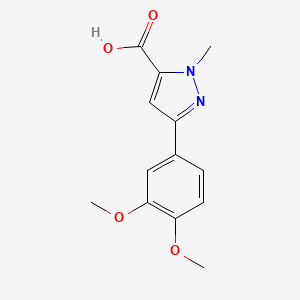
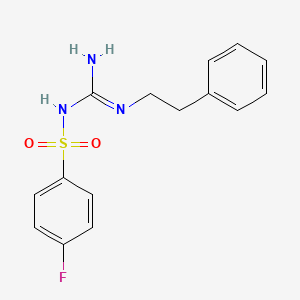
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
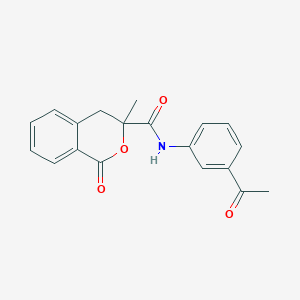
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2630706.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)
